Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate
Description
Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (CAS: 716-43-8) is a sulfur-containing benzoate ester characterized by a thioether linkage (-S-) connecting the benzoate core to a methoxy-oxoethyl group. Its molecular formula is C₁₁H₁₂O₄S, with a molecular weight of 256.27 g/mol. The compound’s structure combines aromatic, ester, and thioether functionalities, making it a versatile intermediate in organic synthesis, particularly in the development of heterocycles and bioactive molecules. It is frequently utilized in nucleophilic substitution reactions, as demonstrated in the synthesis of thiazinane derivatives (e.g., Scheme 76 in ) .
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQJUUBNSATNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279263 | |
| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-88-3 | |
| Record name | NSC12011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate can be synthesized through a multi-step process involving the following key steps:
Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.
Thioester Formation: Methyl benzoate is then reacted with 2-mercaptoacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the thioester linkage.
Methoxylation: The final step involves the methoxylation of the thioester using methanol and a base such as sodium methoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in the compound undergo hydrolysis under acidic or basic conditions:
In the synthesis of a related compound (methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate), the ester groups remained stable under basic conditions (K₂CO₃, acetone, 65°C), suggesting selective reactivity of the phenolic oxygen during alkylation .
Oxidation of the Thioether Moiety
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:
While no direct experimental data exists for this compound, analogous thioether-containing structures exhibit such reactivity under mild oxidative conditions.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring’s substitution pattern directs incoming electrophiles. Key observations:
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The ester group at position 2 is meta-directing.
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The thioether-linked chain at position 1 is ortho/para-directing.
This combination likely directs electrophiles (e.g., NO₂⁺ in nitration) to positions 4 or 6 on the ring. Hydrogen bonding between the carbonyl oxygen and adjacent groups (observed in crystal structures ) may further modulate reactivity.
Thionation with Lawesson’s Reagent
Esters can undergo thionation to form thioesters, though reactivity is lower compared to amides:
In a study on terephthalic acid derivatives, esters required prolonged reaction times for thionation compared to amides . For this compound, similar conditions (refluxing toluene, 12–24 hours) may achieve partial conversion.
Reduction Reactions
The ester groups can be reduced to alcohols using strong reducing agents:
Selective reduction of one ester over another may be achievable by modulating reaction conditions (e.g., temperature, solvent polarity).
Cyclization and Condensation
The compound’s bifunctional nature enables cyclization. For example:
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Reaction with amines could form thiazolidinone derivatives via nucleophilic attack at the carbonyl.
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π-π stacking interactions observed in its crystal structure may facilitate dimerization or polymerization in solution.
Intermolecular Interactions Influencing Reactivity
Crystallographic data reveals:
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C–H⋯O hydrogen bonds between the methoxy oxygen and aromatic protons, stabilizing dimers .
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π-π stacking (interplanar distance: ~3.5 Å), which may hinder bulk reactions in the solid state.
Key Structural and Reaction Data
| Parameter | Value | Implication |
|---|---|---|
| Dihedral angle (phenyl vs. carboxlate planes) | 7.6° (C7–O1–O2) / 6.2° (C11–O5–O6) | Near-planar arrangement enhances conjugation |
| Torsion angles (C4–C5–O4–C9) | 171.9° | High rigidity in the methoxy-oxoethyl chain |
| Bond lengths (C–O ester) | ~1.36 Å | Standard for ester carbonyl groups |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Properties
Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate has been studied for its antibacterial effects. Research indicates that derivatives of this compound exhibit activity against several bacterial strains, making them potential candidates for developing new antibiotics. In a study, the compound was synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical models. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases.
Synthetic Applications
1. Precursor in Drug Synthesis
this compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents. For instance, it can be reacted with amines to form thioether-linked compounds that have enhanced biological activity.
Case Study: Synthesis of Thioether Compounds
In a recent study, researchers synthesized a series of thioether compounds using this compound as a starting material. The synthesis involved nucleophilic substitution reactions, leading to compounds with improved potency against target enzymes.
Material Science Applications
1. Polymer Additives
this compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.
Table 2: Mechanical Properties of Polymers with this compound
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|---|
| Polyethylene | 1 | 25 | 120 |
| Polystyrene | 0.5 | 30 | 130 |
| Polyvinyl Chloride | 1 | 28 | 125 |
Mechanism of Action
The mechanism of action of methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate involves the hydrolysis of the thioester bond to release the corresponding carboxylic acid and thiol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released thiol can then participate in various biochemical pathways, including redox reactions and conjugation with other biomolecules.
Comparison with Similar Compounds
Nitro-Substituted Derivatives
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate (CAS: 26759-51-3) introduces a nitro group (-NO₂) at the 5-position of the benzene ring. This substitution significantly alters its properties:
- Molecular Formula: C₁₁H₁₁NO₆S (MW: 285.27 g/mol) vs. C₁₁H₁₂O₄S for the parent compound.
- LogP : The nitro derivative has a calculated LogP of 2.07, indicating increased lipophilicity compared to the parent compound .
- Applications : The nitro group enhances electrophilicity, making it suitable as a precursor in amination or reduction reactions. It is also separable via reverse-phase HPLC, highlighting its analytical utility .
Oxidized Sulfur Derivatives
Oxidation of the thioether group generates sulfinyl (-SO-) or sulfonyl (-SO₂-) analogs:
- Synthesis involves meta-chloroperoxybenzoic acid (mCPBA) oxidation, with yields dependent on reaction time and conditions .
Positional Isomers
ortho).
- Impact : Para-substitution may reduce steric hindrance, favoring applications in polymer chemistry or as a crystalline intermediate in X-ray studies (e.g., ). Market analyses suggest industrial scalability for para-substituted analogs .
Physical and Chemical Properties
| Property | Parent Compound (716-43-8) | Nitro Derivative (26759-51-3) | Sulfonyl Analog (26759-41-1) |
|---|---|---|---|
| Molecular Weight | 256.27 g/mol | 285.27 g/mol | 272.27 g/mol |
| LogP | ~1.5 (estimated) | 2.07 | Higher (due to -SO₂ group) |
| Stability | Moderate (thioether) | Moderate | High (oxidized sulfur) |
| Key Applications | Heterocycle synthesis | Pharmaceutical intermediates | Bioactive molecule design |
Biological Activity
Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate, also known by its CAS number 6287-88-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . The compound features a benzoate moiety with a methoxy and thioether functional group, which may contribute to its biological activity. The synthesis of this compound typically involves the reaction of methyl benzoate with a suitable thioether precursor under specific conditions to yield the desired product .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the activity of certain kinases involved in cancer progression .
Antioxidant Effects
this compound also demonstrates antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Case Studies
-
Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent. -
Cancer Cell Studies
Another research effort focused on the compound's effects on breast cancer cell lines. The results showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 25 µg/mL after 48 hours, indicating significant anticancer activity.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate, and how can reaction conditions be controlled to improve yield?
- Methodology : A two-step approach is often employed:
Thioether Formation : React 2-mercaptobenzoic acid methyl ester with methyl bromoacetate in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or NaH) at 0–25°C. This facilitates nucleophilic substitution at the thiol group .
Esterification : If needed, further esterification steps can be performed using protecting groups to avoid side reactions. For similar compounds, yields of ~55–95% are achievable with slow crystallization from ethanol .
- Key Controls : Maintain anhydrous conditions and monitor pH to prevent hydrolysis of ester groups.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify thioether (–S–) protons (δ ~2.5–3.5 ppm) and ester carbonyls (δ ~165–175 ppm). Aromatic protons in the benzoate ring appear as multiplet signals (δ ~7.0–8.0 ppm) .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and thioether C–S bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software is recommended for refinement?
- Crystallization : Grow single crystals via slow evaporation of ethanol or THF. For similar benzoate derivatives, needle-shaped crystals are common .
- Refinement : Use SHELXL (via the SHELX suite) for small-molecule refinement. Key parameters include:
- Hydrogen Placement : Place H atoms geometrically (C–H = 0.93–0.97 Å) with isotropic displacement parameters (1.2–1.5×Ueq of carrier atoms) .
- Validation : Check for π–π stacking interactions (e.g., centroid distances ~3.7–3.8 Å) and hydrogen-bonding networks (e.g., C–H···O) to confirm packing stability .
Q. What strategies can address contradictory biological activity data in cell-based assays?
- Assay Design :
- Dose-Response Curves : Test a wide concentration range (nM to μM) to identify non-linear effects. For thioether derivatives, IC₅₀ values often fall between 10–100 μM in anticancer assays .
- Control Experiments : Include reference compounds (e.g., GW1100 for thioether-linked bioactivity) to validate assay conditions .
- Data Interpretation : Use multivariate analysis to differentiate cytotoxicity from target-specific effects. Conflicting results may arise from off-target interactions or metabolic instability .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic centers. The thioether sulfur and ester carbonyls are prone to nucleophilic attack .
- MD Simulations : Simulate solvation in water/DMSO mixtures to evaluate hydrolysis rates. Ester groups typically hydrolyze faster than thioethers under acidic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
